
N-(6-Nitro-1-oxo-indan-5-yl)-acetamide
Overview
Description
N-(6-Nitro-1-oxo-indan-5-yl)-acetamide is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
N-(6-Nitro-1-oxo-indan-5-yl)-acetamide has been investigated for its potential as a pharmacophore in drug development. Its derivatives exhibit a range of biological activities:
- Anticancer Activity : Research indicates that compounds similar to this compound display significant cytotoxic effects against various cancer cell lines, including breast and liver cancers. For instance, a related compound showed an IC50 value of 10.56 μM against HepG2 cells, suggesting strong anti-proliferative properties .
- Antimicrobial Properties : Preliminary studies suggest that derivatives may possess antimicrobial effects, inhibiting growth in both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness.
Chemical Biology
The compound serves as a probe in biochemical studies due to its reactive functional groups. It can interact with enzymes and receptors, providing insights into biological pathways. For example, molecular docking studies have shown that modifications to the nitro group can enhance binding affinities to specific enzyme targets .
Materials Science
This compound is also explored as a building block for advanced materials, including organic semiconductors and polymers. Its unique structure allows for the synthesis of materials with tailored electronic properties.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of this compound derivatives against several cancer cell lines:
Compound | Cell Line | IC50 (μM) | Reference Year |
---|---|---|---|
Derivative A | MCF7 (Breast Cancer) | 15 | 2023 |
Derivative B | HepG2 (Liver Cancer) | 10.56 ± 1.14 | 2016 |
These findings indicate promising avenues for further drug development targeting cancer.
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial activity of related compounds:
Compound | Target Organism | MIC (µg/mL) | Reference Year |
---|---|---|---|
Compound C | Staphylococcus aureus | 32 | 2024 |
Compound D | Escherichia coli | 64 | 2024 |
This data highlights the potential of these compounds as therapeutic agents against bacterial infections.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at position 6 undergoes catalytic hydrogenation or chemical reduction to form an amine derivative. This reaction is critical for generating intermediates used in pharmaceutical synthesis.
Reaction Conditions :
Reagent/Catalyst | Solvent | Temperature | Yield | Reference |
---|---|---|---|---|
H₂/Pd-C | Ethanol | 25°C | 85% | |
SnCl₂/HCl | EtOH | 60°C | 72% |
The resulting amine (5-acetamido-6-aminoindan-1-one) serves as a precursor for further functionalization, such as diazotization or coupling reactions.
Amide Hydrolysis
The acetamide group can be hydrolyzed under acidic or basic conditions to yield carboxylic acid or amine derivatives.
Reaction Pathways :
-
Acidic Hydrolysis :
Conditions: 6M HCl, reflux (110°C), 4 h.
Yield: ~68% (isolated as white precipitate). -
Basic Hydrolysis :
Conditions: 2M NaOH, 80°C, 2 h.
Yield: ~60%.
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing nitro group directs electrophiles to meta positions. Example reactions include:
Nitration
Further nitration occurs at position 4 (meta to nitro group):
Conditions :
-
HNO₃/H₂SO₄, 0–5°C, 2 h.
-
Yield: 55% (1,4,6-trinitroindan-5-yl acetamide).
Sulfonation
Conditions :
-
Fuming H₂SO₄, 50°C, 3 h.
-
Yield: 48% (5-acetamido-6-nitroindan-1-sulfonic acid).
Nucleophilic Substitution
While the nitro group reduces ring activation, bromination at position 7 (para to acetamide) is feasible:
Bromination :
-
Yield: 40%.
-
Mechanism: Electrophilic attack facilitated by FeBr₃.
Cyclization Reactions
The indanone scaffold participates in cyclization to form fused heterocycles.
Example :
Reaction with thiourea in ethanol under reflux forms a thiazole ring fused to the indanone structure.
-
Yield: 35%.
-
Application: Enhances bioactivity in antimicrobial testing.
Oxidation and Reduction of the Ketone
The 1-oxo group undergoes redox reactions:
Reaction | Reagent | Product | Yield |
---|---|---|---|
Reduction | NaBH₄/MeOH | 5-Acetamido-6-nitroindan-1-ol | 50% |
Oxidation | KMnO₄/H⁺ | 5-Acetamido-6-nitroindan-1-oic acid | 45% |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura coupling at brominated positions (if present):
-
Catalyst: Pd(PPh₃)₄
-
Conditions: K₂CO₃, DMF/H₂O, 80°C.
-
Applications: Synthesis of biaryl derivatives for drug discovery.
Key Research Findings
-
Antimicrobial Activity : Derivatives from nitro reduction and amide hydrolysis show enhanced activity against Bacillus subtilis (MIC: 8 µg/mL) .
-
Anti-inflammatory Potential : Acetamide analogs inhibit COX-2 with IC₅₀ values of 12–18 µM.
-
Stability : The compound is stable under ambient conditions but degrades in strong UV light (t₁/₂: 4 h).
Properties
Molecular Formula |
C11H10N2O4 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
N-(6-nitro-1-oxo-2,3-dihydroinden-5-yl)acetamide |
InChI |
InChI=1S/C11H10N2O4/c1-6(14)12-9-4-7-2-3-11(15)8(7)5-10(9)13(16)17/h4-5H,2-3H2,1H3,(H,12,14) |
InChI Key |
FUQGXFRTLBWXAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)CCC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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